Propane-2,2-d2
Overview
Description
Propane-2,2-d2, also known as deuterated propane, is a variant of propane where two hydrogen atoms are replaced by deuterium . It has a molecular formula of CH3CD2CH3 and a molecular weight of 46.11 g/mol.
Molecular Structure Analysis
Propane-2,2-d2 is a variant of propane, which is a simple alkane with three carbon atoms. The two deuterium atoms are located at the second carbon atom . The conformational isomers of propane have been studied, and it has been found that propane has a slightly higher barrier to rotation than ethane due to a new steric interaction .
Chemical Reactions Analysis
The direct formation of propene from propane is a well-established commercial process . This process is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . Propane-2,2-d2, like propane, can undergo similar reactions .
Physical And Chemical Properties Analysis
Propane-2,2-d2 is a gas with a vapor density of 1.5 (vs air) and a vapor pressure of 8.42 atm at 21.1 °C . It has a boiling point of -42.1 °C and a melting point of -188 °C .
Scientific Research Applications
Mass Spectrometry Analysis
Propane-2,2-d2 has been studied in mass spectrometry to understand its fragmentation and isotopic effects. Kropf et al. (1960) analyzed the mass spectra of propane and propane‐2,2‐d2, finding significant changes in the mass spectral pattern due to deuterium substitution. This study contributes to the understanding of unimolecular reactions and metastable ion peaks in mass spectrometry (Kropf et al., 1960).
Flammability Studies
Research by Cashdollar et al. (2000) included propane-2,2-d2 in a study on the flammability of various gases. This research is crucial for industries that deal with flammable gases, offering insights into explosion hazards and flammability limits (Cashdollar et al., 2000).
Hydrogen Isotope Distribution
Xie et al. (2018) explored the D/H fractionation between different positions in propane, including propane-2,2-d2. This research has potential applications in geo-thermometry for natural gas systems and in understanding thermogenic production mechanisms (Xie et al., 2018).
Hyperpolarization Studies
Kovtunov et al. (2014) investigated hyperpolarized propane-d6, which is closely related to propane-2,2-d2, using parahydrogen-induced polarization. This study has implications for bioimaging applications, including pulmonary low-field MRI, highlighting the nontoxic nature and long lifetime of hyperpolarized propane gas (Kovtunov et al., 2014).
Propane Dehydrogenation
Chen et al. (2021) reviewed the advances in propane dehydrogenation technology, an important process for producing propylene. This review addresses the challenges in adsorption, activation, and desorption of propane on heterogeneous catalysts, which is crucial for efficient catalyst design (Chen et al., 2021).
Renewable Propane Synthesis
Menon et al. (2015) focused on constructing microbial biosynthetic pathways for renewable propane production. This study contributes to the development of new biofuel platforms and addresses limitations in the bio-availability of propane precursors (Menon et al., 2015).
Future Directions
The development of technologies to produce renewable “green” propane are gaining traction . This, coupled with new catalytic processes, will provide the platform to produce green propene . Future research should focus on the low-temperature activation of CO2 as a priority .
Relevant Papers
Several relevant papers were found during the search. These include a critical review on the direct and oxidative dehydrogenation of propane , a paper on the mass spectra of propane and Propane-2,2-d2 , and others. These papers provide valuable insights into the properties and potential applications of Propane-2,2-d2.
properties
IUPAC Name |
2,2-dideuteriopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426000 | |
Record name | Propane-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2,2-d2 | |
CAS RN |
2875-95-8 | |
Record name | Propane-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2875-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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